2-Aminomethyl-18-crown-6

Description

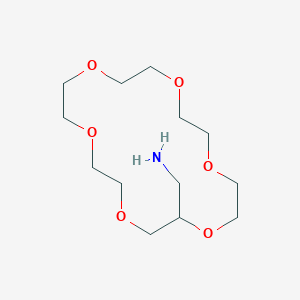

2-Aminomethyl-18-crown-6 (CAS 83585-61-9) is a macrocyclic polyether with the molecular formula C₁₃H₂₇NO₆ and a molecular weight of 293.36 g/mol . It features an 18-membered ring containing six oxygen atoms and an aminomethyl (-CH₂NH₂) side chain, which enhances its ability to form host-guest complexes with cations and organic molecules.

Properties

IUPAC Name |

1,4,7,10,13,16-hexaoxacyclooctadec-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO6/c14-11-13-12-19-8-7-17-4-3-15-1-2-16-5-6-18-9-10-20-13/h13H,1-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUGHLWDFGGTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOC(COCCOCCO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408130 | |

| Record name | 2-Aminomethyl-18-crown-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83585-61-9 | |

| Record name | 2-Aminomethyl-18-crown-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminomethyl-18-crown-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization Reaction

A representative reaction involves triethylene glycol and dichlorotriethylene glycol reacting with potassium hydroxide in a solvent mixture of tetrahydrofuran (THF) and dichloromethane (DCM):

$$

\text{C}6\text{H}{14}\text{O}4 + \text{C}6\text{H}{12}\text{Cl}2\text{O}2 + 2 \text{KOH} \rightarrow \text{C}{12}\text{H}{24}\text{O}6 + 2 \text{KCl} + 2 \text{H}_2\text{O}

$$

- Molar ratios: triethylene glycol to dichlorotriethylene glycol = 1:1; triethylene glycol to KOH = 1:2 to 1:4.

- Reaction conditions: reflux with controlled temperature and time.

- Solvent recycling is possible, enhancing environmental friendliness and cost-effectiveness.

Process Details

| Step | Reagents & Amounts | Conditions | Notes |

|---|---|---|---|

| 1 | Potassium hydroxide (83 kg), THF (120 kg) | Stirring in 500 L reactor, open lid | KOH added first, then THF at 1 kg/min |

| 2 | Triethylene glycol (73 kg) | Added at 1 kg/min | THF:triethylene glycol molar ratio ~3.33:1 |

| 3 | Dichlorotriethylene glycol (91.46 kg) | Added at 1 kg/min | Followed by additional THF (60 kg) |

| 4 | Reflux, distillation, recrystallization | Repeated cycles | To improve purity and yield |

This method yields high purity 18-crown-6 with minimized impurities and improved yield.

The introduction of the aminomethyl group onto 18-crown-6 is typically achieved via reductive amination or nucleophilic substitution using 2-aminomethyl-18-crown-6 as a reagent or intermediate.

Reductive Amination Approach

A key method involves reacting 18-crown-6 derivatives with primary amines under reductive amination conditions:

- Use of sodium cyanoborohydride (NaBH3CN) as a mild reducing agent.

- Buffer systems such as MOPS (pH 6.5) to maintain reaction environment.

- Reaction temperature typically around 37 °C for 24 hours.

This method is exemplified in the synthesis of this compound adducts attached to DNA oligodeoxynucleotides, demonstrating the compound’s availability and reactivity in biochemical contexts.

Site-Specific Attachment in Biochemical Applications

Protocols for attaching this compound to DNA abasic sites or modified nucleotides involve:

| Step | Procedure | Conditions |

|---|---|---|

| 1 | Generate abasic sites in DNA using uracil-DNA glycosylase (UDG) | 37 °C, 30 min |

| 2 | React with 1 M this compound in MOPS buffer | 37 °C, 24 h |

| 3 | Add NaBH3CN to reduce imine intermediates | 37 °C, 24 h |

| 4 | Cleave unreacted DNA strands with NaOH | 90 °C, 10 min |

This approach yields site-specific this compound conjugates with high selectivity and efficiency.

Surface Functionalization on Nanomaterials

This compound can also be covalently attached to graphene quantum dots (GQDs) via amide bond formation:

- Activation of GQD carboxyl groups using EDC/HOBt chemistry.

- Catalysis by 4-dimethylaminopyridine (DMAP).

- Reaction with this compound at room temperature for several days.

This method creates functional nanocomposites with enhanced electrochemical and fluorescent properties.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Yield/Purity | Application Notes |

|---|---|---|---|---|

| Cyclization to 18-crown-6 | Triethylene glycol, dichlorotriethylene glycol, KOH, THF, DCM | Reflux, controlled molar ratios | High purity, improved yield | Core ether synthesis |

| Reductive amination to 2-aminomethyl derivative | 18-crown-6 derivative, 2-aminomethyl compound, NaBH3CN, MOPS buffer | 37 °C, 24 h | High selectivity | DNA adducts, biochemical use |

| Surface functionalization on GQDs | GQDs, EDC, HOBt, DMAP, this compound | Room temperature, 4 days | Stable amide bonds | Nanomaterial composites |

Research Findings and Practical Considerations

- The cyclization method benefits from precise control of reactant ratios and solvent recycling, resulting in environmentally friendly and cost-effective synthesis of 18-crown-6.

- Reductive amination using sodium cyanoborohydride is a mild and efficient method for introducing the aminomethyl group, compatible with sensitive biomolecules such as DNA.

- Functionalization of nanomaterials with this compound expands its utility in advanced materials science, particularly for sensing and catalysis.

- Purification steps such as dialysis and HPLC are essential to remove unreacted starting materials and by-products, ensuring high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-18-crown-6 undergoes various chemical reactions, including:

Complexation: Forms stable complexes with alkali metal ions.

Substitution: Can undergo nucleophilic substitution reactions.

Oxidation and Reduction: Participates in redox reactions under specific conditions.

Common Reagents and Conditions

Complexation: Typically involves alkali metal salts and solvents like acetonitrile or water.

Substitution: Uses nucleophiles such as halides or amines.

Oxidation and Reduction: Requires oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions include metal-ion complexes, substituted crown ethers, and oxidized or reduced derivatives of the compound .

Scientific Research Applications

Chemical Properties and Structure

2-Aminomethyl-18-crown-6 is a crown ether characterized by its ability to selectively bind cations due to its unique molecular structure, which includes multiple ether linkages. Its chemical formula is , and it has a molecular weight of approximately 293.364 g/mol. The compound's structure allows it to form complexes with various metal ions, enhancing its utility in chemical synthesis and analysis.

Applications in Chemical Synthesis

-

Ion Exchange and Absorption Studies :

- Merrifield Peptide Resin : this compound is utilized in the preparation of Merrifield peptide resin for studying the absorption characteristics and isotopic effects of magnesium ions. This application is crucial for understanding ion exchange processes in biochemical systems .

- Schiff Base Complexation : The compound forms Schiff bases with gossypol, enabling complexation with monovalent cations such as lithium, sodium, potassium, rubidium, and cesium. These complexes can be analyzed using techniques like electrospray ionization mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy .

- Catalysis :

Biomedical Applications

-

Drug Delivery Systems :

- Vesicular Carriers : A derivative of this compound, known as 1,16-hexadecanoyl-bis-(2-aminomethyl)-18-crown-6 (Bola A-16), has been developed as a vesicular carrier for the delivery of anticancer drugs such as 5-fluorouracil. This compound demonstrates effective solubilization of lipid membranes and selective ion transport across biological membranes .

-

Anticancer Activity :

- Research indicates that various derivatives of this compound exhibit moderate anti-proliferative activity against cancer cell lines including A549 (lung carcinoma), MCF-7 (breast cancer), and HepG2 (liver cancer). The incorporation of sodium or potassium ions enhances the cytotoxic effects of these compounds .

- Antibacterial Properties :

Data Summary

Mechanism of Action

The mechanism by which 2-Aminomethyl-18-crown-6 exerts its effects involves the formation of stable complexes with metal ions. The oxygen atoms in the crown ether structure coordinate with the metal ions, stabilizing them and facilitating their transport or separation. This complexation is driven by the electrostatic interactions between the oxygen atoms and the metal ions .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural and functional differences between 2-Aminomethyl-18-crown-6 and related crown ethers:

Binding and Catalytic Performance

- This compound: Immobilized on SPR chips (279.4 resonance units) for anti-PEG antibody binding, showing temperature-dependent affinity (strongest at 4°C) . Forms ionic adducts with oxidized carbon nanotubes via protonated amine-carboxylate interactions .

- 2-Hydroxymethyl-18-crown-6: Catalyzes Kabachnik–Fields reactions under eco-friendly conditions, achieving 80% yields of α-aminophosphonates . Higher catalytic efficiency attributed to hydroxyl group participation in H-bonding .

- Dibenzo-18-crown-6 Derivatives :

- DBAP (dibenzo-aldimine derivative) exhibits selective voltammetric responses to Pb²⁺ due to optimized cavity size and electron-rich aromatic rings .

Biological Activity

2-Aminomethyl-18-crown-6 (AM-18-C-6) is a derivative of the well-known crown ether, 18-crown-6, characterized by its ability to form complexes with various cations. This compound has garnered interest in biological and chemical research due to its unique properties, particularly in DNA interactions and potential applications in drug delivery systems.

Chemical Structure and Properties

This compound has a molecular formula of C₁₂H₂₄N₁O₆ and a molecular weight of approximately 293.36 g/mol. The presence of an amino group enhances its reactivity and ability to form stable complexes with metal ions and other small molecules, making it useful in various biochemical applications .

DNA Interactions

One of the most significant areas of research involving AM-18-C-6 is its interaction with DNA. Studies have demonstrated that AM-18-C-6 can form adducts with DNA, particularly at abasic sites, which are common forms of DNA damage. These interactions have implications for DNA sequencing and damage detection technologies.

- Formation of DNA Adducts : Research indicates that AM-18-C-6 can be used to modify oligodeoxynucleotides at specific sites, facilitating the study of DNA repair mechanisms and the effects of various carcinogens . The adduct formation involves reactions with primary amines, leading to site-specific modifications that enhance detection capabilities in nanopore technology.

- Detection of DNA Lesions : A notable study utilized AM-18-C-6 to detect individual abasic lesions during electrophoretic translocation through nanopores. This method allowed for the identification of specific DNA damage types, which is crucial for understanding mutagenesis and cancer development .

Drug Delivery Systems

AM-18-C-6 has also been explored as a component in drug delivery systems. Its ability to form stable complexes with cations allows it to act as a vesicular carrier for therapeutic agents. For instance, studies have shown that derivatives like 1,16-hexadecanoyl-bis-(2-aminomethyl)-18-crown-6 can effectively encapsulate drugs, improving their solubility and bioavailability .

Case Studies

The mechanism by which AM-18-C-6 interacts with biological molecules primarily involves its ability to form stable complexes through non-covalent interactions such as hydrogen bonding and electrostatic interactions. This property is particularly useful in modifying nucleic acids or facilitating the transport of ions across biological membranes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Aminomethyl-18-crown-6, and how can purity be validated?

- Methodological Answer : The synthesis typically involves reductive amination of 18-crown-6 derivatives with nitromethane or formaldehyde, followed by purification via column chromatography. Purity validation requires a combination of analytical techniques:

- HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) to assess homogeneity.

- Mass Spectrometry (ESI-MS) to confirm molecular weight (m/z = 293.36 for [M+H]⁺) .

- ¹H/¹³C NMR to verify structural integrity (e.g., characteristic peaks for crown ether oxygen atoms at δ 3.5–4.0 ppm and amine protons at δ 1.5–2.0 ppm) .

Q. What spectroscopic and physical characterization methods are essential for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Although the compound is liquid at room temperature (density = 1.126 g/mL), derivatives or complexes may exhibit solid-state transitions .

- Refractive Index : n20/D = 1.479, critical for verifying solvent interactions .

- FT-IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1100–1250 cm⁻¹ (C-O-C ether linkages) confirm functional groups .

Q. How can researchers ensure stability during storage and handling of this compound?

- Methodological Answer : Store under inert gas (e.g., argon) at 4°C to prevent oxidation. Avoid exposure to moisture (hygroscopicity risk) and strong acids/bases, which may degrade the crown ether backbone. Stability tests via accelerated aging (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC monitoring are recommended .

Advanced Research Questions

Q. How does this compound interact with alkali metal ions, and what methods quantify these host-guest interactions?

- Methodological Answer : The compound’s crown ether cavity selectively binds K⁺ and Rb⁺ ions. Techniques to study this include:

- Isothermal Titration Calorimetry (ITC) : Measures binding constants (Ka) and stoichiometry (e.g., Ka ≈ 10⁴ M⁻¹ for K⁺ in methanol) .

- X-ray Crystallography : Resolves coordination geometry (e.g., Rb⁺ complexes show monoclinic P21/n symmetry with a = 8.1464 Å, b = 23.5768 Å) .

- Conductivity Measurements : Track ion transport efficiency in membrane-based assays .

Q. What experimental designs are effective for using this compound in nanopore-based DNA adduct detection?

- Methodological Answer : Functionalize DNA abasic sites via reductive amination with this compound. Translocation through α-hemolysin nanopores generates current blockades (~50% increase compared to unmodified DNA). Key steps:

- DNA Adduct Preparation : Incubate abasic DNA with this compound and NaBH₃CN (reducing agent) at pH 7.4 for 24 hours .

- Electrophysiology Setup : Apply +120 mV bias across the nanopore; monitor blockade duration and amplitude using patch-clamp amplifiers .

Q. How can researchers address discrepancies in reported stability data for this compound under varying experimental conditions?

- Methodological Answer : Contradictions may arise from solvent polarity or trace metal contamination. Systematic approaches include:

- Control Experiments : Compare degradation rates in anhydrous vs. humid environments using TLC or NMR.

- Standardized Protocols : Adopt metrics from Medicinal Chemistry Research guidelines (e.g., report statistical significance with p < 0.05, use triplicate measurements) .

Data Analysis & Interpretation

Q. What statistical frameworks are appropriate for analyzing binding affinity data in crown ether-metal ion studies?

- Methodological Answer : Use nonlinear regression (e.g., one-site binding model in GraphPad Prism) for ITC or fluorescence titration data. Report confidence intervals (95%) and validate assumptions (e.g., normality via Shapiro-Wilk tests) .

Q. How can computational modeling complement experimental studies of this compound’s supramolecular interactions?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) predict binding modes with ions. Validate against experimental crystallographic data (e.g., Rb⁺ coordination distances ≈ 2.8–3.2 Å) .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.